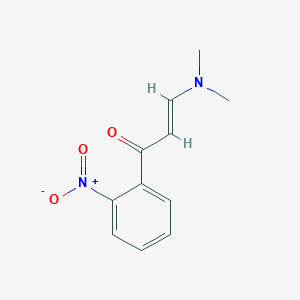

4-(3-Methoxy-3-methyl-butoxy)-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

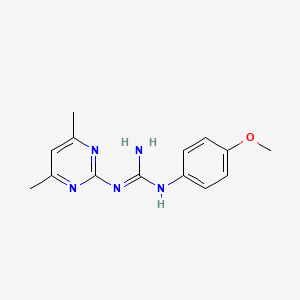

4-(3-Methoxy-3-methyl-butoxy)-phenylamine is a chemical compound that is structurally related to various phenylamine derivatives. While the specific compound is not directly studied in the provided papers, related compounds and their metabolites, synthesis methods, and molecular structures have been investigated, which can provide insights into the analysis of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including esterification, intramolecular reactions, and amidation processes. For instance, the synthesis of a CCR5 antagonist involved esterification followed by a Claisen type reaction and a Suzuki–Miyaura reaction, which could be analogous to potential synthetic routes for 4-(3-Methoxy-3-methyl-butoxy)-phenylamine . The synthesis of complex chalcones, as reported, involves careful selection of reagents and conditions to achieve the desired molecular architecture .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using density functional theory (DFT) with satisfactory correlation between calculated and experimental values . This suggests that a similar approach could be used to analyze the molecular structure of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine, predicting bond angles, bond distances, and spectroscopic properties.

Chemical Reactions Analysis

The chemical behavior of phenylamine derivatives can be complex, as evidenced by the formation of various metabolites in the presence of functional neural tumors . The reactivity of such compounds is influenced by their functional groups, which can undergo oxidation, reduction, and conjugation reactions. The acylation of phenethylamine derivatives to form distinct mass spectral fragments also indicates the potential for diverse chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylamine derivatives can be deduced from their molecular structure and functional groups. For example, the presence of methoxy and butoxy groups can affect the compound's solubility, boiling point, and stability. The spectroscopic properties, such as NMR and IR spectra, provide valuable information about the electronic environment and functional groups present in the molecule . The mass spectral analysis of acylated derivatives can be used to determine the molecular weight and fragmentation pattern, which are crucial for the identification and characterization of such compounds .

科学的研究の応用

Pharmacological and Toxicological Effects of Mescaline and Analogs

A study explored the toxicity and behavior effects of mescaline and seven analogs in laboratory animals, finding significant differences in pharmacologic activity based on structural modifications of mescaline. This research could provide a foundational understanding of how modifications to phenylamine structures influence biological activity, which might be relevant to the compound (Hardman, Haavik, & Seevers, 1973).

Neurochemical and Neurotoxicity Studies of MDMA

Another study reviewed the history, pharmacological mechanisms, safety issues, and clinical applications of MDMA, offering insights into the potential therapeutic uses of phenylamine derivatives, including their effects on conditions like PTSD and anxiety disorders (Sessa, Higbed, & Nutt, 2019).

Antioxidant Activity Methods

Research on methods used to determine antioxidant activity highlights the importance of phenolic compounds in various fields, suggesting that compounds similar to "4-(3-Methoxy-3-methyl-butoxy)-phenylamine" might be studied for their antioxidant capacities (Munteanu & Apetrei, 2021).

Potential of Osthole as an Alternative Medicine

Osthole's biological and pharmacological properties were reviewed, indicating a wide range of activities such as neuroprotective and immunomodulatory effects. This suggests potential research interests in exploring similar activities for related compounds (Zhang, Leung, Cheung, & Chan, 2015).

特性

IUPAC Name |

4-(3-methoxy-3-methylbutoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,14-3)8-9-15-11-6-4-10(13)5-7-11/h4-7H,8-9,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXGIIITAXVTMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=CC=C(C=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxy-3-methyl-butoxy)-phenylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)